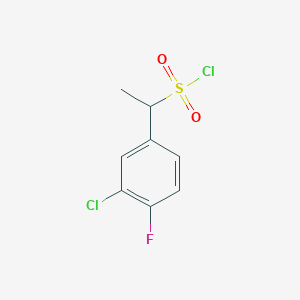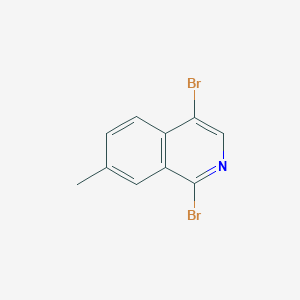
1,4-Dibromo-7-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-7-methylisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The presence of bromine atoms at positions 1 and 4, along with a methyl group at position 7, makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-7-methylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 7-methylisoquinoline. The reaction typically uses bromine (Br2) in the presence of a solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-7-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like Dess-Martin periodinane (DMP) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.
Oxidation Products: Isoquinoline N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
1,4-Dibromo-7-methylisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-7-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group at position 7 can affect the compound’s electronic properties and reactivity .
Comparación Con Compuestos Similares
1,4-Dibromoisoquinoline: Lacks the methyl group at position 7, which can influence its reactivity and applications.
7-Methylisoquinoline: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
1,4-Dichloro-7-methylisoquinoline: Chlorine atoms instead of bromine, which can affect the compound’s reactivity and physical properties
Uniqueness: 1,4-Dibromo-7-methylisoquinoline is unique due to the combination of bromine atoms and a methyl group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
2138201-21-3 |
|---|---|
Fórmula molecular |
C10H7Br2N |
Peso molecular |
300.98 g/mol |
Nombre IUPAC |
1,4-dibromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 |
Clave InChI |
VJCPQCSEOKWIQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CN=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


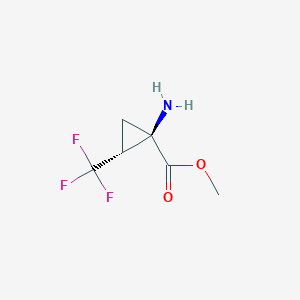
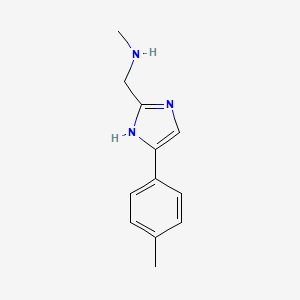
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
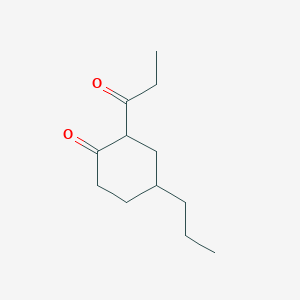

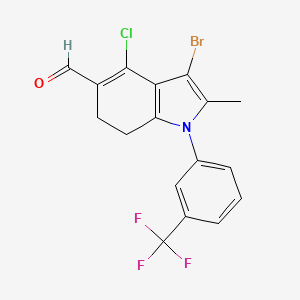
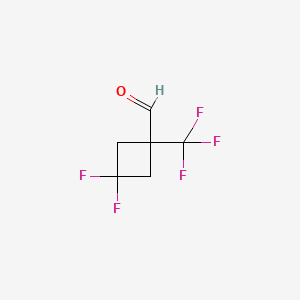



![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)


